

N-(4-ethoxyphenyl)azepane-1-sulfonamide: An Enigmatic Player in DHFR Inhibition

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Compound of Interest

Compound Name: *N*-(4-ethoxyphenyl)azepane-1-sulfonamide

Cat. No.: B500254

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A comprehensive review of available scientific literature and chemical databases reveals a significant lack of specific data on **N-(4-ethoxyphenyl)azepane-1-sulfonamide** as a dihydrofolate reductase (DHFR) inhibitor. Despite extensive searches for its synthesis, biological evaluation, and direct comparisons with established DHFR inhibitors such as methotrexate and trimethoprim, no experimental data regarding its inhibitory activity (e.g., IC₅₀ values) against the DHFR enzyme could be retrieved.

This absence of information prevents a direct, data-driven comparison of **N-(4-ethoxyphenyl)azepane-1-sulfonamide** with other well-characterized DHFR inhibitors. While the broader class of sulfonamides has been investigated for a variety of biological activities, including anticancer and antimicrobial effects, the specific compound in question remains largely unexplored in the context of DHFR inhibition.

The Landscape of DHFR Inhibition

Dihydrofolate reductase is a crucial enzyme in the folate metabolic pathway, essential for the synthesis of nucleotides and certain amino acids. Its inhibition disrupts DNA replication and cell proliferation, making it an attractive target for therapeutic intervention in cancer and infectious diseases.

Caption: The role of DHFR in the folate pathway and the mechanism of its inhibitors.

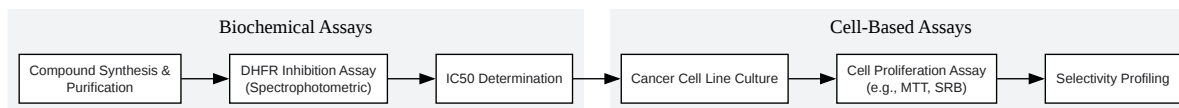
Established DHFR inhibitors fall into different chemical classes and exhibit varying potencies and selectivities.

Inhibitor	Class	Primary Use
Methotrexate	Folate analog	Cancer, Autoimmune diseases
Trimethoprim	Diaminopyrimidine	Antibacterial
Pyrimethamine	Diaminopyrimidine	Antiprotozoal

Hypothetical Experimental Evaluation

To ascertain the potential of **N-(4-ethoxyphenyl)azepane-1-sulfonamide** as a DHFR inhibitor, a series of standard biochemical and cellular assays would be required.

Experimental Workflow



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Caption: A typical workflow for evaluating a novel DHFR inhibitor.

Detailed Methodologies

DHFR Inhibition Assay (Spectrophotometric):

A standard in vitro enzymatic assay would be employed to measure the inhibitory effect of **N-(4-ethoxyphenyl)azepane-1-sulfonamide** on DHFR activity.

- Reagents: Recombinant human DHFR enzyme, dihydrofolate (DHF) as the substrate, and NADPH as a cofactor.

- Principle: The assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺ during the reduction of DHF to tetrahydrofolate (THF) by DHFR.
- Procedure:
 - The reaction is initiated by adding the DHFR enzyme to a reaction mixture containing buffer, DHF, NADPH, and varying concentrations of the test compound.
 - The absorbance at 340 nm is monitored over time using a spectrophotometer.
 - The rate of NADPH consumption is calculated from the linear portion of the absorbance curve.
- Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound relative to a control reaction without the inhibitor. The IC₅₀ value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell Proliferation Assay:

To assess the cytotoxic effects of the compound on cancer cells, a cell proliferation assay such as the MTT or SRB assay would be performed.

- Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) would be used.
- Procedure:
 - Cells are seeded in 96-well plates and allowed to attach overnight.
 - The cells are then treated with various concentrations of **N-(4-ethoxyphenyl)azepane-1-sulfonamide** for a specified period (e.g., 72 hours).
 - After the incubation period, a reagent (MTT or sulforhodamine B) is added to the wells.

- The absorbance is measured at a specific wavelength, which is proportional to the number of viable cells.
- Data Analysis: The percentage of cell viability is calculated for each concentration of the compound relative to untreated control cells. The GI50 (concentration for 50% growth inhibition) is then determined.

Conclusion

Without any available experimental data, a direct comparison of **N-(4-ethoxyphenyl)azepane-1-sulfonamide** with other DHFR inhibitors is not feasible. The information presented here provides a framework for the potential evaluation of this compound and highlights the established methodologies used to characterize novel DHFR inhibitors. Further research, including the synthesis and comprehensive biological testing of **N-(4-ethoxyphenyl)azepane-1-sulfonamide**, is necessary to determine its activity and potential as a therapeutic agent targeting DHFR. Researchers and drug development professionals interested in this specific molecule would need to undertake de novo studies to generate the required data.

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